Cas no 637756-32-2 (6-3-(3-methylphenoxy)propyl-6H-indolo2,3-bquinoxaline)

6-3-(3-methylphenoxy)propyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound featuring an indoloquinoxaline core substituted with a 3-methylphenoxypropyl group. This structure imparts unique electronic and photophysical properties, making it potentially valuable in materials science and optoelectronic applications. The indoloquinoxaline moiety contributes to strong π-conjugation, enhancing stability and charge transport characteristics, while the phenoxypropyl side chain may improve solubility and processability. Such compounds are of interest for use in organic semiconductors, light-emitting diodes (OLEDs), or as fluorescent probes due to their tunable emission profiles. Further research may explore its electrochemical behavior and potential in advanced functional materials.
6-3-(3-methylphenoxy)propyl-6H-indolo2,3-bquinoxaline structure
637756-32-2 structure
Product Name:6-3-(3-methylphenoxy)propyl-6H-indolo2,3-bquinoxaline
CAS No:637756-32-2
MF:C24H21N3O
MW:367.443045377731
CID:6287369
PubChem ID:2129990
Update Time:2025-05-24

6-3-(3-methylphenoxy)propyl-6H-indolo2,3-bquinoxaline Chemical and Physical Properties

Names and Identifiers

    • 6-3-(3-methylphenoxy)propyl-6H-indolo2,3-bquinoxaline
    • EU-0016815
    • 6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
    • AKOS001187540
    • 6-(3-(m-tolyloxy)propyl)-6H-indolo[2,3-b]quinoxaline
    • F1434-0023
    • 637756-32-2
    • 6-[3-(3-methylphenoxy)propyl]indolo[3,2-b]quinoxaline
    • Z57728580
    • Inchi: 1S/C24H21N3O/c1-17-8-6-9-18(16-17)28-15-7-14-27-22-13-5-2-10-19(22)23-24(27)26-21-12-4-3-11-20(21)25-23/h2-6,8-13,16H,7,14-15H2,1H3
    • InChI Key: IMJCISKKGMDTJN-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C)C=1)CCCN1C2C(C3C=CC=CC1=3)=NC1C=CC=CC=1N=2

Computed Properties

  • Exact Mass: 367.168462302g/mol
  • Monoisotopic Mass: 367.168462302g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 514
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 39.9Ų

6-3-(3-methylphenoxy)propyl-6H-indolo2,3-bquinoxaline Pricemore >>

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6-3-(3-methylphenoxy)propyl-6H-indolo2,3-bquinoxaline Related Literature

Additional information on 6-3-(3-methylphenoxy)propyl-6H-indolo2,3-bquinoxaline

6-3-(3-Methylphenoxy)propyl-6H-indolo[2,3-b]quinoxaline: A Comprehensive Overview

6-3-(3-Methylphenoxy)propyl-6H-indolo[2,3-b]quinoxaline (CAS No. 637756-32-2) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of indoloquinolines, which are known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties.

The molecular structure of 6-3-(3-Methylphenoxy)propyl-6H-indolo[2,3-b]quinoxaline is characterized by a fused indole and quinoxaline ring system, with a substituted phenyl group attached via a propyl linker. This intricate architecture imparts the compound with a high degree of chemical stability and biological activity. Recent studies have highlighted the importance of the 3-methylphenoxy substituent in modulating the compound's pharmacological properties, making it a focal point for further research and development.

In the realm of cancer research, 6-3-(3-Methylphenoxy)propyl-6H-indolo[2,3-b]quinoxaline has shown promising results as an antitumor agent. Preclinical studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, which are critical processes in cancer therapy. Additionally, the compound has been found to exhibit synergistic effects when used in combination with conventional chemotherapeutic agents, suggesting its potential as an adjuvant therapy.

Beyond its antitumor properties, 6-3-(3-Methylphenoxy)propyl-6H-indolo[2,3-b]quinoxaline has also been investigated for its antiviral activity. Studies have shown that it can effectively inhibit the replication of several RNA viruses, including influenza and hepatitis C viruses. The antiviral mechanism is thought to involve interference with viral entry and replication processes within host cells. These findings open up new avenues for the development of broad-spectrum antiviral drugs that could address emerging viral threats.

Inflammation is another area where 6-3-(3-Methylphenoxy)propyl-6H-indolo[2,3-b]quinoxaline has shown significant promise. Research has indicated that the compound possesses potent anti-inflammatory properties, which are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as reduce oxidative stress in inflamed tissues. These effects make it a potential candidate for treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 6-3-(3-Methylphenoxy)propyl-6H-indolo[2,3-b]quinoxaline has also been extensively studied. It exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for systemic administration. However, further optimization may be necessary to enhance its solubility and stability in biological fluids. Preclinical toxicology studies have indicated that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.

To advance the clinical development of 6-3-(3-Methylphenoxy)propyl-6H-indolo[2,3-b]quinoxaline, several phase I and II clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in human subjects with various diseases. Preliminary results from these trials have been encouraging, with no major safety concerns reported thus far. However, more extensive clinical data are needed to fully assess its therapeutic potential.

In conclusion, 6-3-(3-Methylphenoxy)propyl-6H-indolo[2,3-b]quinoxaline (CAS No. 637756-32-2) represents a promising candidate for the development of novel therapeutics in multiple disease areas. Its unique structural features and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds significant potential to contribute to advancements in medicinal chemistry and drug discovery.

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